N-{6-[(ethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide
Description
Properties
IUPAC Name |
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c1-2-17-24(21,22)11-5-6-12-13(8-11)23-15(18-12)19-14(20)10-4-3-7-16-9-10/h3-9,17H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUVYTZHDDXFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(ethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The resulting benzothiazole is then subjected to sulfonylation using ethylamine and a sulfonyl chloride reagent under basic conditions to introduce the ethylamino sulfonyl group.
The final step involves the coupling of the sulfonylated benzothiazole with nicotinic acid or its derivatives under conditions that facilitate amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{6-[(ethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) on the nicotinamide moiety can yield amines.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
N-{6-[(ethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{6-[(ethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The benzothiazole ring can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, while the nicotinamide moiety can participate in redox reactions and serve as a ligand for metal ions.
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural motifs with several benzothiazole derivatives reported in the literature and patents. Below is a comparative analysis:
Key Observations:
- Substituent Effects: The ethylamino-sulfonyl group at the 6-position distinguishes the target compound from analogs with methyl (e.g., ) or trifluoromethyl groups (e.g., ).
- Amide Variations : Nicotinamide derivatives (as in the target compound) differ from phenylacetamide or hydrazide analogs. Nicotinamide’s pyridine ring may confer distinct electronic and steric effects, influencing target binding .
Antimicrobial Activity
Compounds like 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]nicotinohydrazide () exhibit broad-spectrum activity against S. aureus (MIC: 8–16 µg/mL) and C. albicans (MIC: 16–32 µg/mL). The target compound’s ethylamino-sulfonyl group may enhance penetration through bacterial membranes, but this hypothesis requires validation .
Kinase Inhibition
The trifluoromethyl-containing analog N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) shows high CK-1δ inhibitory activity (pIC50: 7.8) with a GlideXP score of −3.78 kcal/mol.
Biological Activity
N-{6-[(ethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H14N4O2S2
- Molecular Weight : 306.40 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways that regulate cell growth, apoptosis, and inflammation.
Anticonvulsant Activity
Research indicates that related benzothiazole derivatives exhibit anticonvulsant properties. A study evaluated a series of 1,3-benzothiazole derivatives for their efficacy in models of seizure activity. The results showed significant anticonvulsant effects without neurotoxicity, suggesting a favorable safety profile for compounds in this class .
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer potential. For instance, certain compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The sulfonamide group present in this compound may enhance its anticancer activity through improved solubility and bioavailability.
Case Studies
- Anticonvulsant Screening : A series of studies assessed the anticonvulsant properties of benzothiazole derivatives in animal models. The compounds were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Results indicated that several derivatives exhibited significant anticonvulsant activity without causing neurotoxicity .
- Cytotoxicity Assays : In vitro studies on related benzothiazole compounds revealed varying degrees of cytotoxicity against human cancer cell lines. For example, certain derivatives were effective in inhibiting the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
Data Summary Table
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing N-{6-[(ethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide , and what analytical techniques ensure structural fidelity? A: The synthesis involves sequential steps:
- Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives under acidic conditions, followed by sulfonylation with ethylamino sulfonyl chloride (analogous to ).
- Nicotinamide Coupling : Reaction of the sulfonylated benzothiazole intermediate with nicotinoyl chloride using coupling agents like EDC/HOBt.
- Analytical Validation :
- NMR Spectroscopy : To confirm substituent positions and purity (e.g., integration ratios for ethylamino protons) .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification .
- X-ray Crystallography (if crystalline) : Structural refinement via SHELX software suite for unambiguous confirmation .
Advanced Mechanistic Studies
Q: How does the ethylamino sulfonyl group influence the compound’s bioactivity, and what experimental approaches validate target engagement? A: The ethylamino sulfonyl moiety enhances binding to enzyme active sites through:
- Hydrogen Bonding : Sulfonyl oxygen interactions with catalytic residues (e.g., serine in kinases) .
- Hydrophobic Interactions : Ethyl group alignment with hydrophobic pockets.
Methodology : - Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
- Mutagenesis Studies : Replace key residues (e.g., Ala-scanning) to confirm binding dependencies .
Data Contradiction Analysis
Q: How to resolve discrepancies in reported IC₅₀ values across enzymatic assays for this compound? A: Discrepancies may arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or ATP concentration (for kinase assays) .
- Enzyme Isoforms : Differential inhibition profiles across homologous enzymes (e.g., PKA vs. PKC isoforms) .
Resolution Strategy : - Standardized Protocols : Use consensus assay guidelines (e.g., NIH/ATP concentration standardization).
- Orthogonal Assays : Validate with cellular models (e.g., Western blotting for phospho-target quantification) .
Structural Optimization
Q: What rational design strategies improve selectivity and potency while minimizing off-target effects? A: Key modifications include:
- Sulfonyl Group Tuning : Replace ethylamino with cyclic amines (e.g., pyrrolidine or piperidine) to alter steric/electronic profiles .
- Nicotinamide Substitution : Introduce electron-withdrawing groups (e.g., Cl, F) at the pyridine 4-position to enhance π-stacking .
Validation Tools : - Molecular Dynamics Simulations : Predict binding stability and residence time .
- Crystal Structure-Guided Design : Align modifications with resolved co-crystal structures (if available) .
Advanced Pharmacological Profiling
Q: How to evaluate the compound’s pharmacokinetic (PK) properties and metabolic stability in preclinical models? A: Key methodologies:
- In Vitro Microsomal Assays : Use liver microsomes (human/rodent) to assess CYP450-mediated metabolism .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .
- In Vivo PK Studies : Administer via IV/PO routes in rodents, followed by LC-MS/MS quantification of plasma/tissue concentrations .
Computational Modeling
Q: What computational tools predict the compound’s binding modes and off-target risks? A: Integrate:
- Docking Simulations (AutoDock Vina, Glide) : Screen against target and homologous proteins .
- Machine Learning (QSAR Models) : Train on datasets of benzothiazole derivatives to predict ADMET properties .
- Pan-Assay Interference Compound (PAINS) Filters : Eliminate substructures prone to nonspecific aggregation or redox cycling .
Biological Activity Validation
Q: How to confirm the compound’s mechanism of action in complex biological systems (e.g., cancer cell lines)? A: Multi-tiered validation:
- RNA Interference (RNAi) : Knock down the putative target and assess rescue of phenotype .
- Chemical Proteomics : Use affinity pull-down assays with biotinylated analogs to identify interacting proteins .
- Transcriptomic Profiling : RNA-seq to detect pathway-specific gene expression changes .
Stability and Formulation Challenges
Q: What strategies mitigate hydrolytic or oxidative degradation during storage and in vivo delivery? A:
- Lyophilization : Stabilize as a lyophilized powder for long-term storage .
- Prodrug Design : Mask labile groups (e.g., esterify sulfonamide) to enhance plasma stability .
- Nanoparticle Encapsulation : Use PEG-PLGA nanoparticles for sustained release and reduced hepatic clearance .
Cross-Species Toxicity Evaluation
Q: How to assess species-specific toxicity risks during preclinical development? A:
- Cytotoxicity Panels : Test on human/rodent primary hepatocytes and cardiomyocytes .
- hERG Channel Assays : Patch-clamp electrophysiology to evaluate cardiac liability .
- Genotoxicity Screening : Ames test (bacterial reverse mutation) and micronucleus assay .
Translational Research Integration
Q: How to prioritize this compound for further development against competing analogs? A: Use multi-criteria decision analysis (MCDA) :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
